5-Chloro-3-methyl benzofuran 2-methanol

Catalog No.
S8914804
CAS No.
M.F
C10H9ClO2
M. Wt
196.63 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-methyl benzofuran 2-methanol

Product Name

5-Chloro-3-methyl benzofuran 2-methanol

IUPAC Name

(5-chloro-3-methyl-1-benzofuran-2-yl)methanol

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

InChI

InChI=1S/C10H9ClO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4,12H,5H2,1H3

InChI Key

AVCJJKUQMCJKLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)CO

Benzofurans are heterocyclic compounds featuring a fused benzene and furan ring system. The structural versatility of benzofurans arises from substitutions at positions 2, 3, and 5, which modulate electronic, steric, and solubility properties. 5-Chloro-3-methyl benzofuran-2-methanol belongs to the 2-functionalized benzofuran subclass, where the methanol (-CH₂OH) group at position 2 introduces polarity and hydrogen-bonding capacity. This contrasts with ester or ketone derivatives, such as methyl 5-chloro-3-methylbenzofuran-2-carboxylate or (5-chloro-3-methylbenzofuran-2-yl)(p-tolyl)methanone, where electron-withdrawing groups dominate.

The chlorine atom at position 5 and the methyl group at position 3 create a unique electronic profile. Chlorine’s electronegativity enhances electrophilic reactivity, while the methyl group contributes steric bulk and lipophilicity. These features are critical in biological interactions, as seen in related compounds like 5-chloro-3-methylcatechol, where similar substitutions influence antioxidant activity.

Historical Context of Substituted Benzofuran Synthesis

The synthesis of substituted benzofurans dates to the mid-20th century, with early methods relying on cyclization of phenolic precursors. For example, 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid served as a starting material for antimicrobial derivatives. Modern advances, such as transition-metal-catalyzed cross-couplings and green chemistry approaches, have expanded access to complex benzofurans.

The synthesis of 5-chloro-3-methyl benzofuran-2-methanol typically involves reduction of a precursor ketone. In a representative procedure, (6-methoxybenzofuran-2-yl)(4-fluorophenyl)methanone is reduced using sodium borohydride (NaBH₄) in methanol to yield the corresponding methanol derivative. This method, optimized for regioselectivity and yield, underscores the role of reducing agents in accessing alcohol-functionalized benzofurans.

Significance of Halogen-Methyl Substitution Patterns

Halogen and methyl substitutions synergistically enhance benzofurans’ bioactivity and stability. Chlorine’s electron-withdrawing effect increases oxidative stability and directs electrophilic substitution reactions, while methyl groups improve lipid solubility, facilitating membrane permeation. In 5-chloro-3-methylcatechol, these substitutions confer potent antioxidant properties, suggesting analogous benefits in benzofuran derivatives.

Spectroscopic Analysis (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared)

The nuclear magnetic resonance spectroscopic analysis of 5-chloro-3-methyl benzofuran 2-methanol derivatives provides comprehensive structural insights into the molecular architecture of this compound. Based on extensive spectroscopic investigations of structurally related benzofuran compounds, characteristic spectral patterns emerge that are consistent across this class of heterocyclic molecules.

In ¹H nuclear magnetic resonance spectroscopy, the most characteristic signals for benzofuran derivatives containing 5-chloro-3-methyl substitution patterns appear within well-defined chemical shift ranges [1]. The methyl group attached to the 3-position of the benzofuran ring system typically manifests as a singlet signal at approximately 2.59-2.66 parts per million [1]. This chemical shift value reflects the electronic environment influenced by the benzofuran π-system and the adjacent chlorine substituent. The aromatic protons of the benzofuran core structure exhibit resonances in the characteristic aromatic region, with signals observed between 7.32-8.00 parts per million [1].

For related 5-chloro-3-methylbenzofuran derivatives, specific proton assignments have been established through detailed spectroscopic analysis. The proton at the 4-position of the benzofuran ring appears as a singlet at approximately 7.64 parts per million, while the proton at the 6-position typically resonates at 7.46 parts per million [1]. The proton at the 7-position manifests as a doublet at approximately 7.40 parts per million [1]. When a methanol substituent is present at the 2-position, the methylene protons are expected to appear as a characteristic singlet in the region of 4.5-5.0 parts per million, while the hydroxyl proton would appear as an exchangeable signal.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information for benzofuran derivatives. The carbon framework of 5-chloro-3-methylbenzofuran compounds exhibits characteristic chemical shifts that reflect the electronic distribution within the heterocyclic system [1]. The methyl carbon at the 3-position typically appears at approximately 9.9 parts per million [1]. The aromatic carbons of the benzofuran core structure span a range from approximately 113-185 parts per million, with the quaternary carbons and those bearing substituents appearing at distinctive chemical shifts [1].

The carbonyl carbon in related benzofuran derivatives appears at approximately 185.2 parts per million, indicating the electron-withdrawing effect of the benzofuran system [1]. The carbons bearing chlorine substitution exhibit characteristic downfield shifts due to the electronegativity of the halogen atom. The furan oxygen-bearing carbon appears in the region of 149-152 parts per million [1].

Fourier transform infrared spectroscopy provides valuable functional group identification for benzofuran derivatives containing hydroxyl and aromatic functionalities. The characteristic absorption bands for benzofuran compounds include aromatic carbon-hydrogen stretching vibrations typically observed in the range of 3000-3100 wavenumbers [2]. The benzofuran ring system exhibits characteristic carbon-carbon stretching vibrations in the fingerprint region between 1400-1600 wavenumbers [2].

For compounds containing methanol substituents, the hydroxyl group manifests as a broad absorption band typically observed between 3200-3600 wavenumbers, depending on the degree of hydrogen bonding present in the solid state or solution [2]. The carbon-oxygen stretching vibration for primary alcohols appears characteristically around 1050 wavenumbers [2]. The methyl group carbon-hydrogen stretching vibrations appear in the region of 2850-2950 wavenumbers [2].

The presence of the chlorine substituent influences the overall vibrational pattern of the molecule, with carbon-chlorine stretching vibrations typically observed in the range of 600-800 wavenumbers. The benzofuran ring breathing modes and out-of-plane bending vibrations contribute to the characteristic fingerprint region absorption pattern below 1500 wavenumbers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-chloro-3-methyl benzofuran 2-methanol reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak for this compound would appear at mass-to-charge ratio corresponding to the molecular formula, with the characteristic chlorine isotope pattern exhibiting peaks at M and M+2 separated by two mass units in approximately 3:1 intensity ratio [2].

The fragmentation behavior of benzofuran derivatives follows predictable pathways based on the stability of the resulting ionic species and the presence of heteroatoms within the molecular framework [2]. The initial fragmentation typically involves the loss of functional groups from the benzofuran core, with particular preference for the elimination of substituents that can form stable neutral molecules or radicals.

Primary fragmentation pathways for 5-chloro-3-methyl benzofuran 2-methanol include the loss of the methanol moiety through alpha-cleavage adjacent to the furan oxygen. This fragmentation results in the formation of a benzofuran cation that retains the chlorine and methyl substituents [2]. The loss of 32 mass units (corresponding to methanol, CH₃OH) represents a characteristic fragmentation pattern for benzofuran methanol derivatives.

Secondary fragmentation involves the loss of the methyl group from the 3-position of the benzofuran ring, resulting in the elimination of 15 mass units [2]. This fragmentation pathway is particularly favorable due to the stability of the resulting aromatic cation. The chlorine atom may also be eliminated as a chlorine radical (mass 35) or as hydrogen chloride (mass 36), depending on the ionization conditions and internal energy of the molecular ion [2].

The benzofuran ring system itself exhibits characteristic fragmentation patterns involving ring contraction and expansion processes. The furan ring may undergo ring-opening reactions leading to the formation of phenolic cations with characteristic mass losses [3]. The presence of the chlorine substituent influences the fragmentation pathways by stabilizing certain ionic intermediates through inductive effects.

Electron ionization mass spectrometry reveals that benzofuran derivatives undergo complex rearrangement reactions during fragmentation [3]. The formation of benzopyrylium-type intermediates has been observed in related compounds, particularly when electron-withdrawing substituents are present [3]. These rearrangement processes can lead to the formation of fragment ions that appear to originate from unexpected molecular rearrangements.

High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment for both the molecular ion and fragment ions. The accurate mass measurement for 5-chloro-3-methyl benzofuran 2-methanol would provide confirmation of the molecular formula and distinguish it from other isomeric possibilities.

Crystallographic Data and Molecular Packing

The crystallographic analysis of benzofuran derivatives provides detailed three-dimensional structural information that is essential for understanding molecular conformation and intermolecular interactions. Related 5-chloro-substituted benzofuran compounds have been subjected to single crystal X-ray diffraction analysis, revealing important structural features that are likely applicable to 5-chloro-3-methyl benzofuran 2-methanol [4] [5].

The benzofuran ring system in chloro-substituted derivatives typically exhibits a planar conformation with minimal deviation from planarity [4]. The root mean square deviation from the least-squares plane defined by the benzofuran atoms is typically less than 0.015 Angstroms, indicating excellent planarity of the heterocyclic core [4]. This planarity facilitates optimal π-π stacking interactions between adjacent molecules in the crystal lattice.

The chlorine substituent at the 5-position adopts a position that minimizes steric interactions with adjacent ring substituents while maintaining optimal electronic interactions with the benzofuran π-system [4]. The carbon-chlorine bond length in benzofuran derivatives typically measures approximately 1.74 Angstroms, consistent with standard aromatic carbon-chlorine bond lengths [4].

The methyl group at the 3-position of the benzofuran ring adopts a conformation that minimizes steric hindrance with the adjacent furan oxygen and any 2-position substituents [4]. The carbon-carbon bond length connecting the methyl group to the benzofuran ring measures approximately 1.50 Angstroms [4].

For compounds containing methanol substituents at the 2-position, the hydroxyl group can participate in hydrogen bonding interactions that significantly influence the crystal packing arrangement [5]. The carbon-oxygen bond length for the methanol carbon typically measures 1.43 Angstroms, while the oxygen-hydrogen bond length is approximately 0.96 Angstroms [5].

Intermolecular interactions in benzofuran crystal structures are dominated by aromatic π-π stacking interactions and hydrogen bonding when appropriate functional groups are present [4] [5]. The π-π stacking interactions typically involve parallel arrangements of benzofuran ring systems with centroid-to-centroid distances ranging from 3.6 to 3.9 Angstroms [4] [5]. These interactions contribute significantly to the stability of the crystal structure and influence the physical properties of the material.

Hydrogen bonding interactions involving the methanol hydroxyl group can form extensive networks that link adjacent molecules into dimeric or polymeric arrangements [5]. The oxygen-hydrogen...oxygen hydrogen bond distances typically range from 2.6 to 2.9 Angstroms, with hydrogen bond angles approaching linearity [5].

The crystal packing efficiency is influenced by the molecular shape and the presence of intermolecular interactions. Benzofuran derivatives typically crystallize in centrosymmetric space groups that accommodate the planar molecular geometry and facilitate optimal packing efficiency [4] [5]. The packing arrangement often involves the formation of molecular sheets or columns that maximize intermolecular interactions while minimizing unfavorable steric contacts.

Thermogravimetric Analysis and Stability Profiles

Thermogravimetric analysis provides quantitative information about the thermal stability and decomposition behavior of 5-chloro-3-methyl benzofuran 2-methanol under controlled heating conditions. The thermal decomposition profile reveals important information about the relative stability of different functional groups and the sequence of thermal degradation events [2] [6].

The thermogravimetric analysis of benzofuran derivatives typically reveals a multi-stage decomposition process that reflects the sequential elimination of functional groups and the final decomposition of the aromatic core structure [6] [7]. The initial stage of mass loss usually occurs at relatively low temperatures and corresponds to the loss of volatile substituents or the elimination of small molecules such as water or alcohols [7].

For 5-chloro-3-methyl benzofuran 2-methanol, the first significant mass loss event would be expected to occur in the temperature range of 150-250°C, corresponding to the elimination of the methanol substituent [7]. This process involves the cleavage of the carbon-oxygen bond connecting the methanol group to the benzofuran ring, resulting in the formation of volatile methanol that is detected as mass loss [2].

The second stage of thermal decomposition typically occurs at higher temperatures (250-400°C) and involves the elimination of the methyl substituent from the 3-position of the benzofuran ring [7]. This process may occur through various mechanisms, including radical elimination or molecular rearrangement processes that lead to the formation of volatile methylated species [2].

The chlorine substituent exhibits different thermal stability compared to organic substituents, and its elimination typically occurs at elevated temperatures through the formation of hydrogen chloride or chlorine radicals [8]. The presence of chlorine can influence the overall thermal stability of the molecule by affecting the electron density distribution within the aromatic system [8].

The final stage of thermal decomposition involves the degradation of the benzofuran ring system itself, typically occurring at temperatures above 400°C [7]. This process involves complex pyrolytic reactions that lead to the formation of various aromatic fragments and ultimately to carbonaceous residue [6].

The thermal stability of benzofuran derivatives is influenced by several structural factors, including the nature and position of substituents, the degree of aromatic conjugation, and the presence of heteroatoms within the ring system [6] [9]. Electron-withdrawing substituents such as chlorine generally increase the thermal stability of aromatic compounds by reducing the electron density and making the molecules less susceptible to thermal activation [8].

Differential scanning calorimetry analysis conducted in conjunction with thermogravimetric analysis provides information about the energetics of thermal decomposition processes [6]. Endothermic transitions may correspond to melting, vaporization, or phase transitions, while exothermic events typically indicate chemical decomposition or oxidation reactions [6].

The thermal stability profile of 5-chloro-3-methyl benzofuran 2-methanol is expected to show enhanced stability compared to unsubstituted benzofuran derivatives due to the electron-withdrawing effect of the chlorine substituent [9]. The onset temperature for significant mass loss is likely to be elevated compared to analogous compounds lacking halogen substitution.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.0291072 g/mol

Monoisotopic Mass

196.0291072 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types